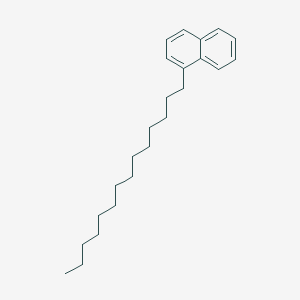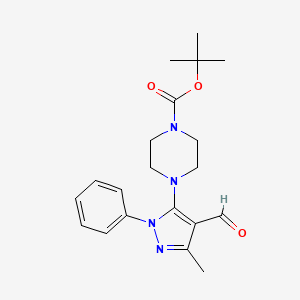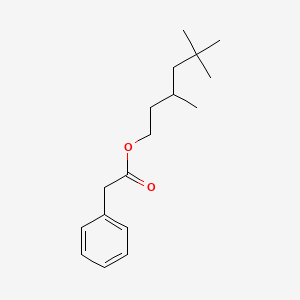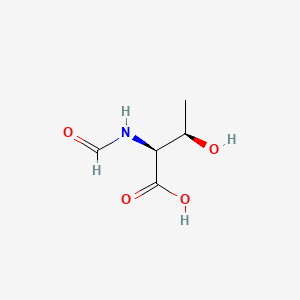
N-Formyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-L-threonine: is a derivative of the amino acid threonine, where a formyl group is added to the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Formyl-L-threonine can be synthesized through the N-formylation of L-threonine. This process typically involves the reaction of L-threonine with formic acid or formylating agents under specific conditions. Catalysts such as metal/metal oxide-based catalysts are often used to enhance the efficiency of the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of eco-friendly media, including water, polyethylene glycol, and ionic liquids, as well as solvent-free conditions. The use of heterogeneous nanocatalysts is also common due to their thermal stability, reusability, and high catalytic performance .
Análisis De Reacciones Químicas
Types of Reactions: N-Formyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-Formyl-L-threonine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Industry: this compound is used in the production of pharmaceuticals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-Formyl-L-threonine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or participate in metabolic pathways related to protein synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-Formylmethionine: Used in the initiation of protein synthesis in bacteria and mitochondria.
N-Formyl-L-proline:
Uniqueness: N-Formyl-L-threonine is unique due to its specific structure and the presence of the formyl group on the threonine amino acid
Propiedades
Número CAS |
93893-56-2 |
|---|---|
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
(2S,3R)-2-formamido-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(8)4(5(9)10)6-2-7/h2-4,8H,1H3,(H,6,7)(H,9,10)/t3-,4+/m1/s1 |
Clave InChI |
XPMTWLZSOSJMDJ-DMTCNVIQSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC=O)O |
SMILES canónico |
CC(C(C(=O)O)NC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
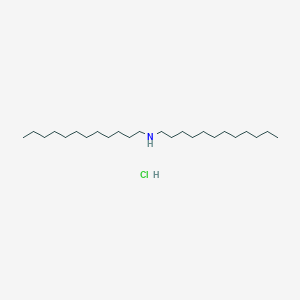
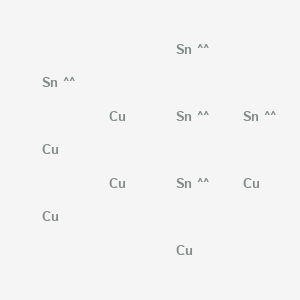
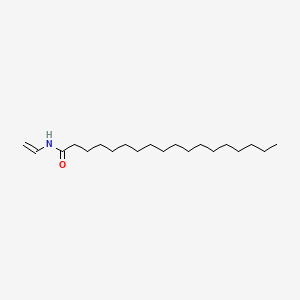

![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)

